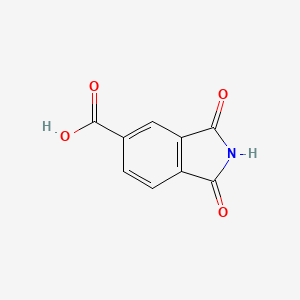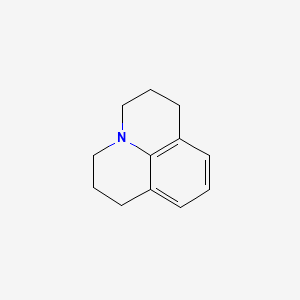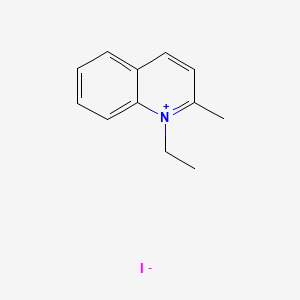
4-カルボキシフタルイミド
概要
説明
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is an organic compound with the molecular formula C9H5NO4 and a molecular weight of 191.14 g/mol . This compound is part of the phthalimide family, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . It is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of phthalic anhydride with ammonia or primary amines . The reaction conditions often include heating the reactants to facilitate the formation of the imide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the imide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imide nitrogen is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be compared with other similar compounds, such as:
Phthalimide: A simpler compound with similar structural features but lacking the carboxylic acid group.
N-Substituted phthalimides: These compounds have different substituents on the nitrogen atom, leading to varied chemical and biological properties.
Other isoindole derivatives: Compounds with different functional groups attached to the isoindole ring, resulting in diverse reactivity and applications.
These comparisons highlight the uniqueness of 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in terms of its specific functional groups and their impact on its chemical and biological behavior.
特性
IUPAC Name |
1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-7-5-2-1-4(9(13)14)3-6(5)8(12)10-7/h1-3H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRQNZZBVOIEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066585 | |
| Record name | Trimellitimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20262-55-9 | |
| Record name | Trimellitimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20262-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimellitimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020262559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimellitimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimellitimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMELLITIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88MVD6RJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Trimellitimide?
A1: Trimellitimide has the molecular formula C9H5NO4 and a molecular weight of 191.14 g/mol. []
Q2: What spectroscopic data is available for Trimellitimide?
A2: Researchers commonly use FTIR and 1H-NMR spectroscopy to characterize Trimellitimide and its derivatives. [, , , , , , , , ]
Q3: What is the significance of the carboxylic acid dimer formation in Trimellitimide?
A3: Trimellitimide molecules form carboxylic acid dimers through hydrogen bonding. These dimers can be further linked through hydrogen bonding via the "phthalimido" groups, creating infinite chains. []
Q4: How can Trimellitimide be used to modify epoxy resins?
A4: Poly(ester imide)s containing Trimellitimide moieties have been successfully used to enhance the toughness of epoxy resins. For instance, incorporating poly(ethylene phthalate-co-ethylene N-(1,4-phenylene) trimellitimide dicarboxylate)s (PESIs) with varying Trimellitimide (TI) units (10-20 mol%) into bisphenol-A diglycidyl ether epoxy resin cured with 4,4′-diaminodiphenyl sulfone (DDS) resulted in a significant increase (up to 55%) in fracture toughness (KIC) without compromising other mechanical properties. []
Q5: Can Trimellitimide be used to modify bismaleimide resins?
A5: Yes, similar to epoxy resins, poly(ester imide)s containing Trimellitimide units can also modify bismaleimide resins. Research shows that incorporating poly[ethylene phthalate-co-ethylene N-(1,4-phenylene)trimellitimide dicarboxylate]s with 20–40 mol% TI units, or poly[trimethylene phthalate-co-trimethylene N-(1,4-phenylene)trimellitimide dicarboxylate]s (PESIP) with 20 mol% TI unit can effectively reduce the brittleness of bismaleimide resins while maintaining flexural properties. []
Q6: What role does Trimellitimide play in the synthesis of poly(amide-imide)s?
A6: Trimellitimide acts as a key monomer in synthesizing poly(amide-imide)s (PAIs). Reacting bis(trimellitimide)s, derived from Trimellitimide and various diamines, with other aromatic diamines produces PAIs with desirable properties like high thermal stability, good solubility, and excellent film-forming ability. [, , , , , , , ]
Q7: How does the incorporation of Trimellitimide influence the thermal properties of polymers?
A7: Incorporating Trimellitimide generally enhances the thermal stability of polymers. For example, PAIs synthesized with Trimellitimide units often exhibit high glass transition temperatures (Tg) and high decomposition temperatures, making them suitable for high-temperature applications. [, , , , , , ]
Q8: How does Trimellitimide contribute to the solubility of polymers?
A8: The presence of Trimellitimide can improve the solubility of polymers in organic solvents. For instance, PAIs incorporating Trimellitimide often exhibit good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), making them easier to process. [, , , , , , ]
Q9: Can Trimellitimide-based polymers be used for adhesive applications?
A9: Yes, research shows that epoxy-imide resins synthesized from epoxy resins like Araldite® GY 250/Araldite® EPN 1138 and N-(4- and 3-carboxyphenyl)trimellitimides demonstrate good adhesive properties, maintaining significant lap shear strength even at elevated temperatures (up to 150°C). [, ]
Q10: What is the role of Trimellitimide in the formation of liquid crystalline polymers?
A10: Trimellitimide can be incorporated into the backbone of polyesters to create liquid crystalline polymers (LCPs). These LCPs often exhibit smectic phases, and the specific type of smectic phase formed depends on factors like the spacer length and the substituents on the Trimellitimide unit. [, , , , ]
Q11: How does the presence of sulfur analogs affect the liquid crystalline properties of Trimellitimide derivatives?
A11: Replacing the oxygen atoms in the imide ring of Trimellitimide derivatives with sulfur atoms can significantly alter their liquid crystalline properties. While imide-based compounds often show no liquid crystalline behavior or exhibit smectic phases, the corresponding thioimides tend to exhibit monotropic SmA phases. []
Q12: Have there been computational studies on Trimellitimide and its derivatives?
A12: Yes, quantum mechanical calculations, including AM1 and ZINDO/S methods, have been employed to investigate the charge transfer (CT) interactions of N-(4-carboxyphenyl)trimellitimide dibutyl ester in various organic solvents. []
Q13: What are the potential applications of Trimellitimide-based polymers in high-performance materials?
A13: Trimellitimide-based polymers, particularly PAIs, hold promise for various high-performance applications. Their excellent thermal stability, good solubility, and film-forming capabilities make them suitable for use as films, coatings, and molding compounds in industries demanding high-temperature resistance and good mechanical properties. [, , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















